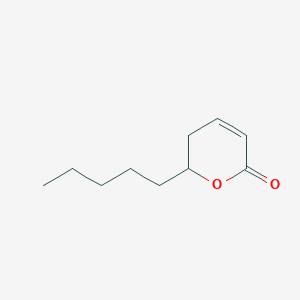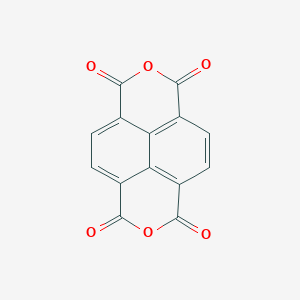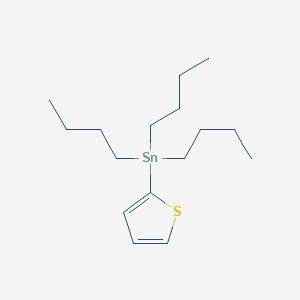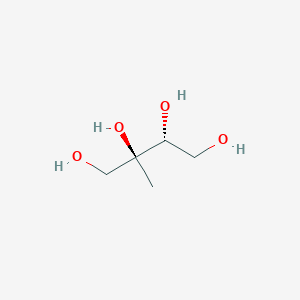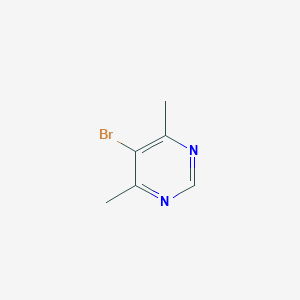
5-Bromo-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is a solid substance and has a molecular weight of 187.04 .
Molecular Structure Analysis
The InChI code for 5-Bromo-4,6-dimethylpyrimidine is1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-4,6-dimethylpyrimidine is a solid substance . It has a molecular weight of 187.04 .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
Scientific Field
The specific scientific field for this application is Nonlinear Optics .
Summary of the Application
5-Bromo-4,6-dimethylpyrimidine has been used in the synthesis of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . These organic materials have a larger frequency conversion than the inorganic system, because of their high second- and third-order optical nonlinearities .
Methods of Application or Experimental Procedures
The AMPTF single crystals were grown using the slow evaporation solution technique . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of AMPTF was solved by SHELXS and SHELXL programs using the direct method . The Hirshfeld surfaces were used to examine the picture representation of various molecular crystal interconnects and 2D fingerprints of the present system .
Results or Outcomes
The third-order nonlinear optical property of the AMPTF crystal was measured from the Z -scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
Nucleophilic Reactions in Organic Chemistry
Scientific Field
The specific scientific field for this application is Organic Chemistry .
Summary of the Application
5-Bromo-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This reaction is essentially an aldol condensation .
Methods of Application or Experimental Procedures
The reaction mechanism involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which is stabilized by resonance . The conjugated base then acts as a nucleophile, attacking the aldehyde carbon .
Results or Outcomes
The reaction results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Molecular Simulation Visualizations
Scientific Field
The specific scientific field for this application is Computational Chemistry .
Summary of the Application
5-Bromo-4,6-dimethylpyrimidine can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .
Methods of Application or Experimental Procedures
The molecular structure of 5-Bromo-4,6-dimethylpyrimidine is input into the simulation software, which then generates a visualization of the molecule .
Results or Outcomes
The outcome is a detailed and accurate visualization of the 5-Bromo-4,6-dimethylpyrimidine molecule, which can be used for various research and educational purposes .
Radiosensitizers in Cancer Treatment
Scientific Field
The specific scientific field for this application is Medical Oncology .
Summary of the Application
5-Bromo-4,6-dimethylpyrimidine has been proposed as a radiosensitizer, a type of drug that makes tumor cells more sensitive to radiation therapy . This is particularly useful in hypoxic conditions, a common feature of solid tumors, where tumor cells develop resistance to ionizing radiation .
Methods of Application or Experimental Procedures
The exact methods of application are still under research. However, the general approach involves incorporating modified uridine derivatives, such as 5-Bromo-4,6-dimethylpyrimidine, into DNA . This causes the formation of radical species that can cause DNA damage .
Results or Outcomes
While the outcomes are still under investigation, the goal is to enhance the efficacy of radiotherapy in cancer treatment .
Synthesis of Vinylpyrimidine
Scientific Field
The specific scientific field for this application is Organic Synthesis .
Summary of the Application
5-Bromo-4,6-dimethylpyrimidine can be used in the synthesis of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine . These compounds have potential applications in the production of polymers .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not specified in the source . However, it typically involves a series of organic reactions, including nucleophilic substitution and elimination reactions .
Results or Outcomes
The outcome is the production of vinylpyrimidine derivatives, which can be used in the production of polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMWXYZJJVYMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565465 |
Source


|
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylpyrimidine | |
CAS RN |
157335-97-2 |
Source


|
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

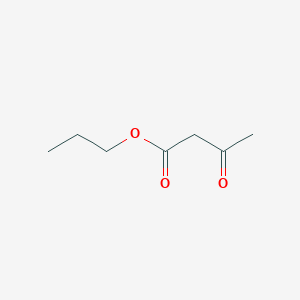


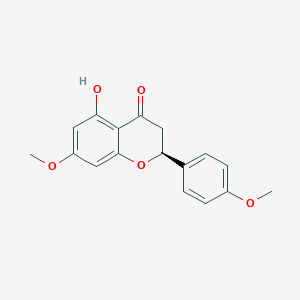
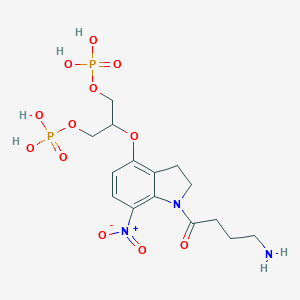
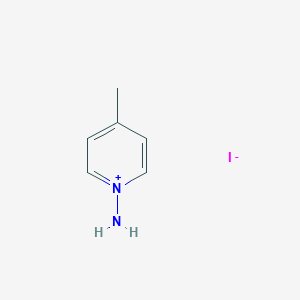
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
